molecular formula C6H5N3O4 B1266995 6-Amino-5-nitronicotinic acid CAS No. 89488-06-2

6-Amino-5-nitronicotinic acid

Cat. No.: B1266995
CAS No.: 89488-06-2
M. Wt: 183.12 g/mol
InChI Key: JDDGLUVPISQPKN-UHFFFAOYSA-N
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Description

6-Amino-5-nitronicotinic acid is a heterocyclic organic compound with the molecular formula C6H5N3O4 It is a derivative of nicotinic acid, featuring both an amino group and a nitro group on the pyridine ring

Scientific Research Applications

6-Amino-5-nitronicotinic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitronicotinic acid typically involves the nitration of 6-amino nicotinic acid. The process can be summarized as follows:

    Nitration Reaction: 6-Amino nicotinic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and efficient purification processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitronicotinic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Substitution Reagents: Various electrophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 6-Amino-5-aminonicotinic acid.

    Oxidation: 6-Nitroso-5-nitronicotinic acid or 6-Nitro-5-nitronicotinic acid.

    Substitution: Products vary based on the electrophile used in the reaction.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitronicotinic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of both amino and nitro groups allows for versatile interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitronicotinic acid
  • 2-Methyl-5-nitro-3-pyridinecarboxylic acid
  • 5-Nitropyridin-3-ylcarboxylic acid
  • 4-Hydroxy-5-nitronicotinic acid

Comparison

6-Amino-5-nitronicotinic acid is unique due to the specific positioning of the amino and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-amino-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGLUVPISQPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297412
Record name 6-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-06-2
Record name 89488-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated sulfuric acid (7.5 ml) and concentrated nitric acid (7.5 ml) was added dropwise to a solution of 6-aminonicotinic acid (15 g) in concentrated sulfuric acid (30 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hrs and poured into ice water, and the mixture was stirred for 30 min. The precipitated crystals were collected by filtration and washed with water. The obtained crystals were suspended in concentrated sulfuric acid (60 ml), and the mixture was stirred at 100° C. for 2 hr. The reaction mixture was adjusted with sodium hydroxide to pH 4, and the precipitated crystals were collected by filtration to give the title compound (7.26 g, yield 36%) as pale-as yellow crystals. purity 94%. M+H: 184.
Quantity
15 g
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reactant
Reaction Step One
Quantity
30 mL
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Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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Quantity
7.5 mL
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reactant
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Quantity
7.5 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

Prepared analogously to example 154a from 6-chloro-5-nitro-nicotinic acid and conc. ammonia (aq).
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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